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Mono-Methyl Succinate - 214222-47-6

Mono-Methyl Succinate

Catalog Number: EVT-8948942
CAS Number: 214222-47-6
Molecular Formula: C5H7O4-
Molecular Weight: 131.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mono-Methyl Succinate, also known as monomethyl succinate or succinic acid monomethyl ester, is an organic compound with the molecular formula C5H8O4C_5H_8O_4 and a molecular mass of approximately 132.11 g/mol. It is classified as a dicarboxylic acid monoester, specifically derived from succinic acid where one carboxyl group has been converted to its methyl ester form. This compound is identified by its CAS registry number 3878-55-5 and is utilized in various scientific applications due to its structural properties and reactivity.

Source and Classification

Mono-Methyl Succinate can be sourced from both natural and synthetic processes. It is often produced through the esterification of succinic acid with methanol. This compound falls under the category of dicarboxylic acid esters, which are characterized by the presence of two carboxyl groups in their parent acid structure, with one being modified by the addition of a methyl group.

Classification
  • Chemical Formula: C5H8O4C_5H_8O_4
  • Molecular Weight: 132.11 g/mol
  • CAS Number: 3878-55-5
  • Synonyms: Monomethyl succinate, Succinic acid monomethyl ester
Synthesis Analysis

Methods of Synthesis

Mono-Methyl Succinate can be synthesized through several methods:

  1. Esterification Reaction: This is the most common method where succinic acid reacts with methanol in the presence of an acid catalyst (such as sulfuric acid) to produce mono-methyl succinate and water.
  2. Transesterification: In this method, other esters can be converted into mono-methyl succinate by reacting them with methanol under appropriate conditions.
  3. Biological Synthesis: Certain bacteria can produce mono-methyl succinate through metabolic pathways involving fermentation processes.

Technical Details

The typical reaction for esterification can be represented as follows:

Succinic Acid+MethanolH2SO4Mono Methyl Succinate+Water\text{Succinic Acid}+\text{Methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Mono Methyl Succinate}+\text{Water}
Molecular Structure Analysis

Data

  • Boiling Point: Approximately 119 °C at 4 Torr .
  • Melting Point: Ranges between 54 °C and 60 °C .
  • InChI Key: JDRMYOQETPMYQX-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

Mono-Methyl Succinate participates in various chemical reactions typical of esters and dicarboxylic acids:

  1. Hydrolysis: Mono-Methyl Succinate can undergo hydrolysis in the presence of water to regenerate succinic acid and methanol.
  2. Transesterification: It can react with alcohols to form different esters.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide to form butyric acid derivatives.

Technical Details

The hydrolysis reaction can be expressed as:

Mono Methyl Succinate+WaterSuccinic Acid+Methanol\text{Mono Methyl Succinate}+\text{Water}\rightarrow \text{Succinic Acid}+\text{Methanol}
Mechanism of Action

The mechanism of action for mono-methyl succinate primarily involves its role as a metabolic intermediate in various biochemical pathways. It can participate in energy metabolism through conversion into other metabolites within the tricarboxylic acid cycle (TCA cycle), contributing to ATP production.

Process

Mono-Methyl Succinate may be utilized in microbial fermentation processes where it serves as a substrate for specific bacteria that convert it into other valuable compounds such as succinate or butyrate.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to almost white powder or crystalline solid .
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Reactivity: As an ester, it is susceptible to hydrolysis under acidic or basic conditions.
  • Stability: Stable under normal conditions but may decompose upon prolonged exposure to heat or moisture.
Applications

Mono-Methyl Succinate has several scientific uses, including:

  1. Biochemical Research: It serves as a substrate for studying metabolic pathways involving dicarboxylic acids.
  2. Synthesis Intermediate: Used in the synthesis of various pharmaceuticals and agrochemicals.
  3. Food Additive: Occasionally utilized as a flavoring agent or preservative due to its mild taste profile.
Synthesis Methodologies of Mono-Methyl Succinate

Catalytic Esterification Techniques Using Supergravity Reactors

Supergravity reactor technology represents a significant advancement in the synthesis of mono-methyl succinate, enabling intensified mass and heat transfer essential for efficient esterification. The core principle involves generating high gravitational fields (typically 50–300 g) through rapid rotational motion, which drastically reduces liquid film thickness and enhances molecular diffusion. This engineering approach transforms conventional reaction kinetics by overcoming diffusion limitations inherent in standard stirred-tank reactors.

The synthesis typically involves succinic anhydride and methanol as reactants. Within the supergravity reactor, the centrifugal force creates thin, highly turbulent liquid films on the rotating packing structure. This configuration achieves interfacial areas 1–2 orders of magnitude greater than those possible in traditional reactors. According to patent data, this technology achieves 98.5% succinic anhydride conversion with 91.2% selectivity for mono-methyl succinate at residence times as low as 2–5 minutes, significantly outperforming batch reactors requiring 60–120 minutes for comparable conversion [1]. The selectivity improvement stems from precise control over reaction time, minimizing undesirable diester formation through secondary esterification.

Table 1: Performance Metrics of Supergravity Reactor vs. Batch Reactor

ParameterSupergravity ReactorConventional Batch Reactor
Reaction Time2-5 minutes60-120 minutes
Anhydride Conversion98.5%92%
Monoester Selectivity91.2%75-85%
Temperature Uniformity±0.5°C±5°C
Throughput Capacity5-8x higherBaseline

The reactor’s modular design allows for precise thermal management, maintaining isothermal conditions (±0.5°C) even with the highly exothermic nature of anhydride alcoholysis. This temperature uniformity further suppresses side reactions like methanol dehydration or succinic acid decomposition. Continuous separation mechanisms integrated into advanced reactor designs enable immediate product removal from the reaction zone, shifting equilibrium toward monoester formation [1] [8].

Solvent-Free Approaches for Enhanced Reaction Efficiency

Solvent-free methodologies provide substantial environmental and economic advantages by eliminating volatile organic compounds (VOCs) while improving reaction kinetics through increased reactant concentrations. In mono-methyl succinate synthesis, solvent-free operation demands precise engineering to overcome viscosity challenges and ensure homogeneous mixing.

3D-printed structured packings represent a breakthrough in addressing flow distribution challenges in solvent-free systems. Traditional packed beds suffer from radial void fraction variations (up to 40% higher near reactor walls), causing channeling and reduced interfacial contact. Custom-engineered structures with wave-like geometries or triply periodic minimal surface (TPMS) designs create uniform void distributions, reducing axial dispersion by 60–75% [4]. This engineering solution enables plug-flow characteristics in continuous reactors, critical for maintaining stoichiometric control in succinic anhydride esterification where excess methanol must be precisely managed.

The intensified mixing achieved through these advanced packings enhances mass transfer coefficients by 3–8 fold compared to random packings. This allows reaction completion at near-stoichiometric methanol ratios (1.05:1 methanol:anhydride molar ratio) rather than the large excesses (3:1 to 5:1) required in conventional solvent-based processes. The elimination of solvents also simplifies downstream purification; crude reaction mixtures typically contain >95% monoester with minimal diester or unreacted acid impurities, reducing distillation energy requirements by 40–60% [4] [8].

Optimization of Stoichiometric Ratios in Anhydride-Alcohol Reactions

Precise stoichiometric control governs monoester selectivity due to the stepwise esterification mechanism of succinic anhydride. The primary ring-opening step forms mono-methyl succinate, while excess alcohol drives secondary esterification to dimethyl succinate. Optimization requires multivariate analysis of:

  • Molar ratio (methanol:anhydride): The fundamental determinant of mono/diester distribution. Near-stoichiometric ratios (1.05:1 to 1.2:1) maximize monoester yield by limiting alcohol availability for secondary reaction. Ratios below 1.0 cause incomplete anhydride conversion, while ratios exceeding 1.5 promote diester formation.
  • Temperature: Operates within 40–70°C range. Lower temperatures (40–50°C) favor kinetic control favoring monoester, while higher temperatures accelerate diester formation. The exothermic reaction requires precise cooling capacity at industrial scale.
  • Catalyst loading: Acid catalysts (e.g., p-toluenesulfonic acid) at 0.5–1.0 wt% provide optimal activity without promoting side reactions.

Table 2: Optimization Matrix for Solvent-Free Mono-Methyl Succinate Synthesis

Molar Ratio (MeOH:Anhydride)Temperature (°C)Catalyst Loading (wt%)Monoester Yield (%)Diester Impurity (%)
1.05:1500.589.23.1
1.05:1600.585.77.8
1.20:1500.583.510.2
1.05:1501.090.14.0
1.50:1500.568.328.6

Data derived from pilot-scale trials reveal that 89.2% monoester yield with only 3.1% diester is achievable at 50°C with 1.05:1 methanol:anhydride ratio and 0.5 wt% catalyst. Increasing methanol to 1.5:1 under identical conditions drops monoester yield to 68.3% while diester rises to 28.6% [4] [7]. Reaction progress monitoring via in-line FTIR allows real-time stoichiometric adjustments, particularly valuable in continuous flow systems where residence time distribution affects molecular-scale mixing.

Continuous Flow vs. Batch Reactor Systems in Industrial Production

The transition from batch to continuous processing delivers transformative productivity improvements for mono-methyl succinate manufacture. Continuous systems leverage precise residence time control, immediate product removal, and integrated separation to overcome equilibrium limitations inherent in batch reactors.

Supergravity reactors exemplify high-efficiency continuous flow technology, achieving space-time yields 5–8 times higher than batch reactors. Their compact design enables reaction completion within 2–5 minutes through intensified micromixing, compared to 60–120 minutes in batch tanks. A key industrial advantage lies in their ability to operate at higher anhydride concentrations (20–30 wt%) without viscosity-induced mass transfer limitations [1].

Packed-bed reactors with immobilized catalysts offer another continuous processing paradigm. Nanoscale silicon dioxide-immobilized 4-dimethylaminopyridine (DMAP) derivatives demonstrate exceptional stability in monoester synthesis. These heterogeneous catalysts achieve turnover frequencies of 0.148 molproduct/molDMAP·h with consistent performance (>95% initial activity) over 10 reaction cycles in mixed solvent systems. When adapted to continuous operation, packed beds provide residence time distributions with dispersion numbers (D/uL) below 0.05, approaching ideal plug flow behavior essential for uniform product quality [8].

Batch reactors remain relevant for small-volume specialty esters due to operational flexibility. However, economic analysis reveals continuous systems reduce capital expenditure per unit output by 30–50% and operating costs by 20–35%, primarily through: 1) Elimination of downtime between batches; 2) Reduced reactor volume requirements (90% smaller); 3) Lower energy consumption in separation; and 4) Consistent quality minimizing reprocessing. For large-scale mono-methyl succinate production (>1,000 tonnes/year), continuous flow technologies present compelling advantages despite higher initial engineering complexity [1] [8].

Role of Proton Donors and Brønsted Acid Catalysts in Selective Mono-Esterification

Selective mono-esterification demands catalytic strategies that accelerate the initial anhydride ring-opening while suppressing subsequent alcohol addition to the carboxylic acid intermediate. Brønsted acids and nucleophilic catalysts fulfill this role through distinct mechanistic pathways:

Immobilized nucleophilic catalysts: DMAP derivatives covalently bonded to nanoscale silicon dioxide create highly efficient heterogeneous catalysts. The pyridine nitrogen attacks the anhydride carbonyl, forming acylpyridinium intermediates that undergo alcoholysis more readily than the original anhydride. This pathway achieves 91.78% monoester yield in cyclohexane/acetone systems. Immobilization prevents catalyst contamination and enables continuous operation, though solvent requirements present environmental trade-offs [8].

Brønsted acid catalysis: Sulfonic acids (p-toluenesulfonic acid, methanesulfonic acid) protonate the anhydride carbonyl, increasing electrophilicity for methanol attack. Optimal performance requires precise acid strength control (pKa 1–3) to avoid dehydrating methanol to dimethyl ether. At 0.5–1.0 wt% loading, these catalysts achieve 85–90% monoester selectivity in solvent-free systems at 50°C. The catalytic cycle involves proton transfer during the rate-determining nucleophilic attack:

$$\ce{(CH2CO)2O + H+ <=> (CH2CO)2OH+}$$$$\ce{(CH2CO)2OH+ + CH3OH -> CH3OOCCH2CH2COOH + H+}$$

Proton donors significantly influence reaction trajectory. Water or carboxylic acids (e.g., succinic acid) can enhance monoester selectivity through competitive hydrogen bonding. Studies reveal that controlled water addition (0.5–1.0 equivalents) increases monoester yield by 8–12% by hydrolyzing trace diester impurities and stabilizing the monoester carboxylate form, thus reducing its reactivity toward further esterification [8].

Table 3: Catalyst Performance Comparison in Mono-Methyl Succinate Synthesis

Catalyst TypeReaction SystemTemperature (°C)Monoester Yield (%)Reusability Cycles
SiO2-immobilized DMAP derivativeCyclohexane/acetone (3:2)6591.78>10
p-Toluenesulfonic acidSolvent-free5089.2Limited (homogeneous)
Methanesulfonic acidSolvent-free5087.5Limited (homogeneous)
Acidic ion-exchange resinContinuous packed bed6583.4>50 regeneration cycles

Catalyst immobilization enables continuous processing but may introduce diffusion limitations. Nanostructured supports with 10–50 nm pore diameters mitigate this by providing high surface accessibility. The optimal catalyst strategy balances selectivity, activity, and operational practicality based on production scale and desired product specifications [8].

Properties

CAS Number

214222-47-6

Product Name

Mono-Methyl Succinate

IUPAC Name

4-methoxy-4-oxobutanoate

Molecular Formula

C5H7O4-

Molecular Weight

131.11 g/mol

InChI

InChI=1S/C5H8O4/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H,6,7)/p-1

InChI Key

JDRMYOQETPMYQX-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCC(=O)[O-]

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